5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide
Description
Properties
CAS No. |
918494-69-6 |
|---|---|
Molecular Formula |
C15H18BrN3O3S |
Molecular Weight |
400.3 g/mol |
IUPAC Name |
5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H18BrN3O3S/c16-9-6-7-12-11(8-9)14(13(18-12)15(17)20)23(21,22)19-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H2,17,20) |
InChI Key |
IIKXGXBKCIVJPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Bromoindole Core
The initial critical step in the preparation is the synthesis of 5-bromoindole , which serves as the backbone for further functionalization. A well-documented and efficient method involves a three-step synthesis starting from indole:
Step 1: Formation of 2-sodium sulfonate-indole intermediate
Indole is dissolved in an alcoholic organic solvent (e.g., ethanol) at a ratio of approximately 1 g indole per 10–15 mL solvent. Sodium bisulfite or potassium bisulfite aqueous solution is added, and the mixture is stirred at 20–30°C for 15–20 hours. The resulting intermediate is isolated by filtration, washing, and drying.Step 2: Synthesis of 2-sodium sulfonate-1-acetylindole
This intermediate is acetylated to protect the nitrogen, facilitating selective bromination in the next step.Step 3: Bromination to yield 5-bromoindole
The acetylated intermediate is dissolved in water (8–12 times its weight), and bromine is added dropwise at 0–5°C. The reaction proceeds for 1–3 hours at low temperature, then warmed to room temperature for an additional 1–2 hours. After quenching excess bromine with potassium bisulfite solution and subsequent reflux with potassium hydroxide solution for 12–18 hours, the product crystallizes upon cooling. Filtration and drying yield 5-bromoindole with high purity (~99.3%) and good yield (e.g., 3.06 g from 4.8 g intermediate).
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Indole + NaHSO3 → 2-sodium sulfonate-indole | 20–30°C, 15–20 h, alcoholic solvent | Intermediate isolation by filtration |
| 2 | Acetylation of intermediate | Standard acetylation conditions | Protects N-H for selective bromination |
| 3 | Bromination with Br2 | 0–5°C addition, then RT, followed by KHSO3 quench and KOH reflux | High purity 5-bromoindole obtained |
Introduction of the Cyclohexylsulfamoyl Group at the 3-Position
The next key transformation is the sulfonamide formation at the 3-position of the 5-bromoindole-2-carboxamide scaffold. This involves coupling the 3-position with a cyclohexylsulfamoyl moiety, typically through sulfonylation reactions:
The 5-bromoindole-2-carboxamide intermediate is reacted with cyclohexylsulfonyl chloride or a suitable sulfonylating agent under controlled conditions to form the sulfonamide linkage.
Reaction conditions often include the use of a base (e.g., triethylamine or pyridine) in an aprotic solvent such as dichloromethane or DMF, at temperatures ranging from 0°C to room temperature to moderate reaction rates and avoid side reactions.
The sulfonamide bond formation is generally high yielding and selective due to the nucleophilicity of the indole nitrogen and the electrophilicity of the sulfonyl chloride.
Purification is achieved by crystallization or chromatographic methods to isolate the pure 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide .
Summary of the Overall Synthetic Route
| Stage | Starting Material | Key Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | Indole | NaHSO3, alcoholic solvent | 20–30°C, 15–20 h | 2-sodium sulfonate-indole |
| 2 | Intermediate | Acetylation reagents | Standard acetylation | 2-sodium sulfonate-1-acetylindole |
| 3 | Intermediate | Br2, KHSO3, KOH | 0–5°C to reflux | 5-bromoindole |
| 4 | 5-bromoindole-2-carboxamide | Cyclohexylsulfonyl chloride, base | 0°C to RT, aprotic solvent | This compound |
Research Findings and Optimization Notes
The three-step bromination process significantly improves atom economy and reduces solvent consumption compared to older methods, making it more cost-effective and scalable.
The bromination step requires careful temperature control to avoid polybromination or degradation of the indole ring.
The sulfonamide coupling step benefits from the use of dry, aprotic solvents and mild bases to maximize yield and purity.
Analytical characterization of intermediates and final products typically involves IR, ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.
The final compound exhibits potential biological activity, making the purity and structural integrity critical for downstream applications in medicinal chemistry.
Comparative Structural Analogues
Several structurally related compounds have been synthesized using similar methods, varying the sulfonyl substituent or halogen at the 5-position to modulate biological activity:
| Compound | Sulfonyl Group | Halogen | Notes |
|---|---|---|---|
| This compound | Cyclohexyl | Bromine | Target compound |
| 5-chloro-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide | Cyclohexyl | Chlorine | Different receptor activity |
| 5-bromo-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide | Cyclopentyl | Bromine | Variation in hydrophobic interactions |
These analogues highlight the versatility of the synthetic approach and the importance of the sulfonamide and halogen substituents in tuning pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Varying Sulfonamide Substituents
The sulfonamide group at the 3-position is a critical pharmacophore. Key analogues include:
Compound 37 : 5-Bromo-3-[(3,5-dimethylphenyl)sulfonyl]-N-phenethyl-1H-indole-2-carboxamide
- Structural Differences : The sulfonamide group is substituted with a 3,5-dimethylphenyl ring, and the carboxamide nitrogen is linked to a phenethyl group.
- Physicochemical Properties: Melting point: 231–236°C (ethanol) . Yield: 30% (lower due to steric hindrance from the dimethylphenyl group) .
- Biological Activity: Acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1, though activity is moderate compared to nitro-substituted analogues (e.g., Compound 38) .
Compound in : 5-Bromo-3-(1-pyrrolidinylsulfonyl)-1H-indole-2-carboxamide
- Structural Differences : The sulfonamide substituent is a pyrrolidine ring instead of cyclohexylamine.
CAS 660414-22-2 : 5-Bromo-3-[[[[1-(phenylmethyl)-3-pyrrolidinyl]methyl]amino]sulfonyl]-1H-indole-2-carboxamide
- Structural Differences : A benzyl-pyrrolidinylmethyl group is attached to the sulfonamide.
- Impact : Increased aromaticity and rigidity may improve binding to hydrophobic enzyme pockets, but synthetic complexity reduces yield .
Analogues with Modified Indole Substitutions
Compound 63b : 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide
- Structural Differences : A fluorine atom at the 7-position and N-methyl-N-phenyl carboxamide.
Compound 9d : 5-Bromo-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole
- Structural Differences : Replaces the sulfonamide with a triazole-ethyl group bearing a 4-fluorophenyl substituent.
- Biological Role : Designed as an antioxidant; the triazole group may enhance radical scavenging via hydrogen bonding .
Data Table: Key Comparative Properties
Biological Activity
5-Bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its properties and implications for drug development.
- Chemical Name : this compound
- CAS Number : 918494-69-6
- Molecular Formula : C15H18BrN3O3S
- Molecular Weight : 400.29 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromoindole derivatives with cyclohexylsulfamoyl chlorides in the presence of suitable solvents and catalysts. The synthetic pathway can be optimized for yield and purity, which are critical for biological evaluations.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:
- Breast Cancer : In a study evaluating related indole derivatives, a compound showed a log(10)GI(50) value of -6.40 against the BT-549 breast cancer cell line, indicating potent activity .
- Lung Cancer : The same study reported a log(10)GI(50) value of -6.10 against the NCI-H23 non-small cell lung cancer line, suggesting that indole derivatives may inhibit tumor growth effectively .
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell division.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Anti-inflammatory Effects : Potentially reducing tumor-associated inflammation.
Study on Indole Derivatives
A comprehensive evaluation was conducted on a series of 5-bromo-substituted indoles, including the compound . The findings highlighted:
| Cell Line | Log(10)GI(50) Value | Activity Level |
|---|---|---|
| BT-549 (Breast) | -6.40 | High |
| NCI-H23 (Lung) | -6.10 | High |
| IGROV1 (Ovarian) | -6.02 | High |
These results suggest that the compound has significant potential as an anticancer agent across multiple cancer types .
Further Investigations
Additional studies have focused on the structural activity relationship (SAR) of similar compounds, revealing that modifications to the sulfamoyl group can enhance or diminish biological activity. This highlights the importance of chemical structure in determining therapeutic efficacy.
Q & A
Basic: How can researchers optimize the synthesis of 5-bromo-3-(cyclohexylsulfamoyl)-1H-indole-2-carboxamide?
Methodological Answer:
The synthesis of indole derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or sulfonylation reactions. For example, analogous compounds like 5-bromo-3-(aryl-sulfamoyl)indoles are synthesized using PEG-400/DMF solvent systems with CuI catalysts, achieving yields of 25–50% after 12-hour reactions . Key optimization steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while PEG-400 improves catalyst solubility.
- Purification: Flash column chromatography (70:30 ethyl acetate/hexane) effectively isolates the product, with TLC monitoring (Rf = 0.30) .
- Yield Improvement: Reducing residual DMF via vacuum distillation at 90°C minimizes impurities .
Basic: What analytical techniques are critical for characterizing this compound’s structure?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy: and NMR identify substituents (e.g., cyclohexyl sulfamoyl groups). For example, sulfonamide protons in analogous compounds appear at δ 7.23–7.14 ppm in NMR, with NMR used for fluorinated analogs .
- HRMS: High-resolution mass spectrometry (e.g., FAB-HRMS) confirms molecular ions (e.g., m/z 427.0757 [M+H]) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns, as seen in related benzofuran sulfones .
Advanced: How can researchers address contradictory bioactivity data across studies?
Methodological Answer:
Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer conditions (pH, ionic strength) .
- Structural Analog Comparison: Test derivatives like 5-bromo-3-(methylthio)-1H-indole to isolate sulfamoyl vs. thioether effects .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HIV-1 reverse transcriptase, as shown for indolylarylsulfones .
Advanced: What strategies validate the compound’s role in structure-activity relationship (SAR) studies?
Methodological Answer:
SAR validation requires:
- Functional Group Replacement: Synthesize analogs (e.g., replacing cyclohexylsulfamoyl with phenylsulfonamide) and compare IC values .
- Pharmacophore Mapping: Use software like Schrödinger’s Phase to identify critical moieties (e.g., sulfamoyl hydrogen-bond acceptors) .
- Data Correlation: Cross-reference bioactivity with electronic parameters (Hammett σ values) or steric bulk (Taft parameters) .
Advanced: How can researchers resolve discrepancies in synthetic yields (e.g., 25% vs. 50%)?
Methodological Answer:
Yield discrepancies may stem from:
- Catalyst Loading: Higher CuI concentrations (1.0 g vs. 0.5 g) improve azide-alkyne coupling efficiency .
- Reaction Time: Extending reaction time (>12 hours) or using microwave-assisted synthesis enhances conversion.
- Side Reactions: Monitor byproducts via LC/MS (e.g., m/z 386 [M+H] for bromo-fluoro intermediates) .
Basic: What safety protocols are recommended for handling brominated indole derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE): Use N95 masks, nitrile gloves, and fume hoods to avoid inhalation/contact .
- Waste Disposal: Halogenated waste (e.g., bromine-containing byproducts) must be neutralized before disposal .
- Storage: Store at –20°C in amber vials to prevent photodegradation .
Advanced: How can computational tools predict the compound’s metabolic stability?
Methodological Answer:
- ADMET Prediction: Software like SwissADME estimates metabolic sites (e.g., sulfamoyl hydrolysis) and cytochrome P450 interactions .
- MD Simulations: Molecular dynamics (e.g., GROMACS) models aqueous solubility and membrane permeability .
- Metabolite Identification: LC-QTOF-MS detects in vitro metabolites in liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
